molecular formula C9H11NO5 B1619436 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid CAS No. 492-46-6

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

カタログ番号: B1619436
CAS番号: 492-46-6
分子量: 213.19 g/mol
InChIキー: QXWYKJLNLSIPIN-JAMMHHFISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as dihydroxyphenylalanine, is an aromatic fatty α-amino acid. It is not a proteinogenic amino acid but plays a significant role in the biochemistry of vertebrates. This compound is a direct biochemical precursor of dopamine, an important hormone and neurotransmitter .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid can be achieved through various methods. One common method involves the use of racemic forms of the antiparkinsonian drug Levodopa and a biosynthetic precursor of melanins . The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions include dopamine, norepinephrine, and epinephrine. These compounds play crucial roles in neurotransmission and other physiological processes .

科学的研究の応用

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has a wide range of scientific research applications:

作用機序

The compound exerts its effects by being converted into dopamine by the enzyme DOPA decarboxylase. Dopamine then acts as an excitatory neurotransmitter, influencing various physiological processes such as mood, movement, and hormone release. The molecular targets and pathways involved include dopamine receptors and the dopaminergic pathways in the brain .

類似化合物との比較

Similar Compounds

Uniqueness

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is unique due to its role as a direct precursor to dopamine, making it essential in the treatment of neurological disorders such as Parkinson’s disease. Its ability to be converted into other catecholamines and melanins further highlights its versatility and importance in various biological processes .

生物活性

Introduction

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, commonly known as Droxidopa, is a compound that has garnered attention due to its significant biological activities, particularly in the context of neurogenic orthostatic hypotension and other neurological disorders. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Droxidopa is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₁N₁O₅
  • IUPAC Name : (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

The compound features a catechol ring and a three-carbon side chain, which contribute to its biological properties.

Droxidopa functions primarily by replenishing norepinephrine levels in the body. This mechanism is particularly beneficial for patients suffering from conditions that lead to norepinephrine depletion, such as:

  • Neurogenic Orthostatic Hypotension : Droxidopa enhances vasoconstriction through norepinephrine reuptake into peripheral neurons, thereby alleviating symptoms of orthostatic hypotension .
  • Parkinson's Disease : The compound has shown efficacy in managing symptoms related to Parkinson's disease by improving blood pressure regulation and reducing dizziness .
  • Depression : Preliminary studies suggest potential antidepressant effects due to its role in norepinephrine synthesis .

Efficacy in Clinical Settings

Droxidopa has been extensively studied for its clinical efficacy. A summary of key findings includes:

  • Neurogenic Orthostatic Hypotension : Clinical trials demonstrated significant improvements in blood pressure and symptomatic relief in patients with this condition .
  • Parkinson's Disease Management : Studies indicated improved motor function and reduced dysautonomia symptoms in Parkinson’s patients treated with Droxidopa .

Antioxidant Properties

Recent research highlights Droxidopa's antioxidant capabilities:

  • Antioxidant Activity : In vitro studies have shown that Droxidopa exhibits scavenging activity against free radicals, which may contribute to its protective effects on neuronal cells .

Anticancer Potential

Emerging studies suggest potential anticancer properties of Droxidopa derivatives:

  • Cytotoxicity Against Cancer Cells : Certain derivatives of 3-(4-hydroxyphenyl)amino propanoic acid have demonstrated selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells .
CompoundCancer Cell LineIC50 (µM)Selectivity
Compound 20A549 (Lung)25High
Compound 12MCF7 (Breast)30Moderate

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has also shown promise:

  • Antimicrobial Efficacy : Some derivatives have exhibited potent activity against drug-resistant bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Case Studies

  • Clinical Trial on Neurogenic Orthostatic Hypotension :
    • A double-blind placebo-controlled trial involving 100 participants showed that Droxidopa significantly improved standing blood pressure compared to placebo over a 12-week period.
  • Parkinson's Disease Management Study :
    • In a cohort study with 50 Parkinson's patients, those treated with Droxidopa reported a 40% reduction in dizziness episodes compared to baseline measurements.

特性

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860306
Record name dl-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-46-6
Record name dl-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 492-46-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 2
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 4
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 5
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 6
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。